CP94 protein
Description
Nomenclature and Historical Context of Identification
The protein known as CP94 has been identified and referred to by several names throughout the history of lens research. Initially characterized based on its apparent molecular weight on SDS-PAGE, it was termed CP94 or CP115 uniprot.org. Subsequent studies involving cDNA sequencing revealed its identity as a beaded filament structural protein, leading to the designation BFSP1 uniprot.orgjbr-pub.org.cn. The name "filensin" was also adopted, reflecting its filamentous nature bioontology.orggoogle.com.
Early research isolated and characterized this protein from lens tissue, establishing its presence specifically in lens fiber cells usbio.net. The cloning and sequence analysis of its cDNA, particularly from rat lens, provided crucial information about its primary structure and estimated molecular mass usbio.net. This work also began to hint at its relationship to other known cytoskeletal proteins usbio.net.
A summary of the nomenclature used for this protein is provided in the table below:
| Name/Alias | Abbreviation | Context/Description |
| Beaded Filament Structural Protein 1 | BFSP1 | Official gene symbol/protein name |
| Filensin | Recommended protein name, reflects filamentous nature uniprot.org | |
| Cytoskeletal Protein, 94 kDa | CP94 | Based on apparent molecular weight uniprot.org |
| Cytoskeletal Protein, 115 kDa | CP115 | Based on apparent molecular weight uniprot.org |
| Lens Intermediate Filament-Like Heavy | LIFL-H | Describes its location and structural similarity uniprot.org |
| Cataract 33, Multiple Types (associated gene) | CTRCT33 | Disease association uniprot.orggenecards.org |
Biological Significance and General Overview in Lens Biology
The primary biological significance of CP94 lies in its role as a fundamental structural protein within the lens fiber cells. These cells form the bulk of the lens and are highly specialized, lacking organelles in the nucleus of the lens to minimize light scattering and maintain transparency google.comjbr-pub.org.cn. The unique cytoskeletal network within these cells, particularly the beaded filaments, is essential for maintaining cellular shape, integrity, and the precise packing required for optical clarity bioontology.orggoogle.com.
CP94, along with another lens-specific protein known as CP49 (phakinin or BFSP2), are the main components of the beaded filaments uniprot.org. These filaments are distinct from the typical 10-nm intermediate filaments found in other cell types, exhibiting a characteristic "beaded" morphology under electron microscopy, with a 6-8 nm filament backbone and 12-15 nm beads distributed along it uniprot.org. CP94 and CP49 co-assemble to form this structure uniprot.org.
The expression of CP94 begins during the differentiation of lens epithelial cells into fiber cells and its levels accumulate as the fiber cells elongate bioontology.orggoogle.com. This timing highlights its importance in the structural maturation of these specialized cells bioontology.orggoogle.com. While the precise function of the beaded filament network has been a subject of ongoing research, evidence strongly suggests it is crucial for maintaining the long-term optical clarity of the lens bioontology.org. Disruptions in the genes encoding BFSP1 or BFSP2 have been linked to cataract formation bioontology.orggenecards.org.
Research findings indicate that CP94 interacts with other proteins in the lens, including CP49, and may also associate with membrane proteins like Aquaporin 0 (AQP0) and components of the cell cortex, suggesting potential roles in linking the cytoskeleton to the plasma membrane uniprot.orgjbr-pub.org.cn.
Classification within Protein Families
CP94 (BFSP1/filensin) is classified as a member of the intermediate filament (IF) protein family uniprot.orgbioontology.org. Intermediate filaments are a diverse group of cytoskeletal proteins that provide mechanical support and maintain cell shape in various tissues bioontology.org. While CP94 shares some structural characteristics with other IF proteins, such as a central rod domain capable of forming coiled-coil structures, it is considered highly divergent from other members of the IF family in its primary amino acid sequence and predicted secondary structure uniprot.orgbioontology.org.
Despite this divergence, early cDNA sequence analysis of rat CP94 revealed significant homology with cytokeratins, particularly in the N-terminal region usbio.net. Other studies have noted some sequence similarity to vimentin (B1176767), another type III IF protein, although filensin is generally more distantly related to vimentin than CP49 is.
Unlike most IF proteins that assemble into relatively uniform 10-nm filaments, CP94 and CP49 co-assemble to form the distinct beaded filaments uniprot.orgbioontology.org. This unique assembly property and their lens-specific expression distinguish them within the broader IF protein family uniprot.orgbioontology.org. The structural variations in CP94 compared to other IFs are thought to be related to its specialized function in the lens fiber cell cytoskeleton bioontology.org.
| Protein Family/Group | Relationship to CP94 (BFSP1/Filensin) |
| Intermediate Filaments (IFs) | CP94 is classified as a member, although highly divergent uniprot.orgbioontology.org. |
| Cytokeratins | Shows significant sequence homology, particularly in the N-terminal region usbio.net. |
| Vimentin | Exhibits some sequence similarity, though filensin is more distantly related than CP49. |
| Beaded Filament Proteins | CP94 (BFSP1/Filensin) and CP49 (BFSP2/Phakinin) are the primary components of lens beaded filaments uniprot.org. |
Compound Identifiers
CP94 protein (Filensin/BFSP1) is a large biological macromolecule and does not have a PubChem Compound CID, which is typically assigned to small chemical molecules. However, it is cataloged in protein and gene databases. Relevant identifiers include:
| Name/Identifier | Database/Type | Identifier |
| BFSP1 (human) | UniProt Accession | Q12934 uniprot.org |
| BFSP1 (human) | NCBI Gene ID | 10815 |
| This compound, rat | PubMed (related study) | PMID: 7806233 jbr-pub.org.cn |
| Beaded Filament Structural Protein 1 | GeneCards | BFSP1 uniprot.orgjbr-pub.org.cn |
Properties
CAS No. |
147883-34-9 |
|---|---|
Molecular Formula |
C44H54N7O9P |
Synonyms |
CP94 protein |
Origin of Product |
United States |
Genetic and Transcriptional Landscape of Cp94 Protein
Gene Structure and Genomic Organization (BFSP1)
The gene encoding the CP94 protein, BFSP1, is located on chromosome 20 in humans, specifically at band 20p12.1. wikipedia.orglovd.nl The human BFSP1 gene spans a genomic region from approximately 17,493,905 bp to 17,569,220 bp on the GRCh38/hg38 assembly, covering a size of about 75,316 bases. genecards.org The gene is transcribed from the minus strand. genecards.org
Conservation Across Species
The BFSP1 protein and its orthologs are found across a wide range of species, from cephalopods to mammals, highlighting its evolutionary importance. mdpi.com While the C-terminal domain of BFSP1 shows lower sequence conservation compared to other intermediate filament proteins like vimentin (B1176767), certain sequences, including a caspase cleavage site and myristoylation sequences, are highly conserved across species. mdpi.comresearchgate.net Conservation analysis of the BFSP1 protein sequence among different species, such as humans, mice, rats, cows, and chickens, has revealed highly conserved residues, including an aspartate residue at position 348 in the human protein. nih.gov The conservation of specific motifs, such as the helix initiation motif (HIM) and helix termination motif (HTM) within the central rod domain, is a common feature across the IF family, although phakosin (BFSP2), a partner protein of BFSP1 in beaded filaments, shows divergence in its HIM. arvojournals.org
Transcriptional Regulation Mechanisms
The expression of BFSP1 is primarily observed in lens fiber cells, appearing after differentiation has begun and accumulating as the fiber cells elongate. nih.govresearchgate.net This restricted expression pattern suggests tight transcriptional control.
Promoter Region Analysis and Regulatory Elements
Analysis of the promoter region of the BFSP1 gene has been conducted to identify the regulatory elements that govern its transcription. In the mouse filensin gene, the transcription start point (TSP) has been determined, with a major TSP located 94 base pairs upstream from the initiating ATG and a minor TSP observed at position -136. nih.gov Analysis of the DNA sequence in the promoter region around the TSP has revealed several potential transcription factor binding motifs. nih.gov
Identification of Transcription Start Points (TSPs)
For the mouse filensin gene, S1-mapping analysis identified the major transcription start point (+1) at 94 base pairs upstream of the translation initiation codon (ATG). A minor transcription start point was also detected at position -136 relative to the major TSP. nih.gov Targeting vector designs aimed at disrupting the mouse filensin gene have specifically targeted the deletion of the transcriptional start site and potential promoter elements, underscoring their importance in gene expression. arvojournals.org
Transcription Factor Binding and Regulatory Networks
Gene expression is controlled by transcription factors (TFs) that bind to specific DNA sequences in regulatory regions, such as promoters and enhancers, to modulate transcription rates. wikipedia.orgebi.ac.uk These TFs operate within complex regulatory networks that coordinate the expression of multiple genes. elifesciences.orgplos.org While general principles of transcription factor binding and regulatory networks are well-established plos.orgelixir.nonih.govfrontiersin.org, specific details regarding the precise transcription factors that bind to the regulatory regions of the BFSP1 gene (encoding this compound) and the comprehensive regulatory networks governing its expression are subjects of ongoing research. Studies on lens maturation have implicated transcription factors like Krüppel-Like Factor 4 (Klf4) in regulating genes associated with this process, and Bfsp1 (mouse CP94) has been listed in the context of such studies, suggesting potential involvement of similar regulatory pathways. nih.gov
Developmental and Tissue-Specific Expression Patterns (Lens specificity)
A defining characteristic of this compound (Filensin/BFSP1) is its highly restricted expression pattern, being found specifically in the fiber cells of the ocular lens. glygen.orgresearchgate.netarvojournals.org This lens specificity is crucial for its function in forming the beaded filaments that are unique to these cells. researchgate.netarvojournals.org The expression of this compound is developmentally regulated, appearing in lens fiber cells after differentiation begins. glygen.org Studies utilizing lens-derived cell lines and non-lenticular tissues have investigated the expression of lens-specific genes, including Bfsp1 (CP94 in rat), to understand the mechanisms underlying this tissue specificity. psu.edujax.org While transcripts for this compound were not detected in certain lens-derived cell lines tested in one study, other lens-specific markers also showed varied expression in these lines, highlighting the complexity of maintaining differentiated lens cell characteristics in vitro. psu.edu The Human Protein Atlas also indicates expression in the lens for BFSP1. proteinatlas.org Analysis of gene expression during lens maturation in mouse models further supports the developmental regulation of Bfsp1 expression. nih.gov
mRNA Processing and Maturation
Following transcription, the precursor messenger RNA (pre-mRNA) undergoes several processing steps, including capping, splicing, and 3' end formation, to become mature mRNA. ptglab.comnih.gov These processes are critical for the proper expression and function of the encoded protein. ptglab.comnih.govnih.gov mRNA processing is tightly coupled with transcription and involves the interaction of various enzymes and proteins. ptglab.comnih.gov
Alternative Splicing Variants
Alternative splicing is a significant mechanism that allows a single gene to produce multiple mRNA transcripts (splice variants) by including or excluding specific exons. nih.govwikipedia.orgfrontiersin.org This process contributes to protein diversity and can result in isoforms with different amino acid sequences and potentially altered functions. nih.govwikipedia.org The gene encoding this compound (BFSP1) is known to undergo alternative splicing, leading to the production of different protein isoforms. glygen.orgmybiosource.com For instance, two isoforms of human BFSP1 protein are produced by alternative splicing. mybiosource.com Multiple transcript variants for BFSP1 have been identified. glygen.org Mouse Bfsp1 also has transcript variants, such as transcript variant X1. origene.comgenscript.com
mRNA Stability and Half-Life
Protein Structure and Functional Implications of Cp94 Protein
Primary Amino Acid Sequence Analysis
The primary structure of CP94 is defined by its linear sequence of amino acids. Analysis of the cDNA sequence for rat lens fiber cell CP94 revealed an open reading frame encoding a polypeptide of 533 amino acids with a calculated molecular weight of approximately 58,857 Da. nih.gov The human ortholog, BFSP1 (CP94/filensin), consists of 540 amino acid residues. ensembl.org While no extensive sequence homology to the entire CP94 protein was initially found in databases compared to other proteins, a significant homology with cytokeratins was observed in a limited amino acid sequence region on the N-side of CP94. nih.gov
Predicted Secondary Structural Elements (e.g., Alpha-helices, Beta-sheets)
Intermediate filament proteins, including CP94, typically share a common predicted domain structure. This structure consists of a central rod domain flanked by variable head (N-terminal) and tail (C-terminal) domains. nih.gov The central rod domain is characterized by large regions predicted to form alpha-helices (coil domains), interrupted by shorter non-helical linker regions. nih.govarvojournals.org These alpha-helical regions often exhibit a heptad repeat pattern that is characteristic of coiled-coil interactions. arvojournals.org While general secondary structure prediction algorithms apply to IF proteins, CP94 and its partner CP49 show divergence in these predicted secondary structures compared to other IF proteins. arvojournals.orgbiologists.com
Higher-Order Protein Conformation (Tertiary and Quaternary Structures)
The quaternary structure describes the arrangement of multiple polypeptide chains or subunits in a protein complex. khanacademy.orgunacademy.comwikipedia.orgaklectures.com CP94 (filensin) and CP49 (phakinin) are the two primary structural proteins that co-assemble to form the beaded filaments in lens fiber cells. arvojournals.orgbiologists.comnih.govresearchgate.net This co-assembly represents the quaternary structure of the beaded filament. In vitro studies have shown that CP49 and filensin can co-assemble into 10 nm intermediate filaments, although in vivo they form the distinct beaded filament structure. arvojournals.orgbiologists.comnih.gov The optimal molar stoichiometry for filensin and CP49 required for filament formation has been reported to vary between 2:1 and 3:1. nih.gov
Functional Domains and Motifs
The functional domains and motifs within CP94 contribute to its structure, assembly, and interaction with other proteins. Like other intermediate filament proteins, CP94 possesses a central rod domain crucial for coiled-coil formation and filament assembly. nih.govarvojournals.org The head and tail domains, while more variable in sequence and size, can play roles in regulating filament assembly and interacting with other cellular components. nih.gov
Specific motifs within the rod domain, such as the LNDR and TYRKLLEGEE motifs (though altered in filensin), are typically highly conserved among IF proteins and are important for proper assembly. nih.govresearchgate.net The divergence in these motifs in CP94 highlights its unique assembly properties. nih.govresearchgate.net Although not explicitly detailed in the provided snippets for CP94, functional domains in IF proteins can also be involved in interactions with IF-associated proteins, which modulate filament network organization and function. embopress.org The co-assembly of CP94 with CP49 to form the beaded filament suggests the presence of interaction domains or motifs that facilitate their specific association.
The Human Protein Atlas indicates that human BFSP1 (CP94/filensin) is annotated with 14 domains and features based on its transcript. ensembl.org Further research would be needed to fully elucidate the specific functional roles of each of these domains and motifs in the context of CP94's function in the lens.
| Structural Feature | Description | Notes |
| Primary Sequence | Linear sequence of amino acids. | Rat CP94: 533 amino acids (~58.8 kDa). nih.gov Human BFSP1: 540 amino acids. ensembl.org Homology to cytokeratins in N-side region. nih.gov |
| Secondary Structure | Local folded structures (alpha-helices, beta-sheets). | Predicted alpha-helices (coils) and linkers in the rod domain. nih.govarvojournals.org Divergent from canonical IFs. arvojournals.orgbiologists.com |
| Tertiary Structure | Overall 3D folding of a single polypeptide chain. | Determined by R-group interactions. khanacademy.orgwikipedia.orgnih.gov |
| Quaternary Structure | Arrangement of multiple polypeptide subunits. | Co-assembly of CP94 (filensin) and CP49 (phakinin) into beaded filaments. arvojournals.orgbiologists.comnih.govresearchgate.net |
| Central Rod Domain | Conserved alpha-helical region. | Shortened in filensin. nih.govresearchgate.net Contains coil domains and linkers. nih.govarvojournals.org |
| Head and Tail Domains | Variable non-helical regions flanking the rod domain. | Present in CP94, though IF tail domains vary greatly. nih.govgenenames.org |
| Conserved Motifs | Specific amino acid patterns important for assembly (e.g., LNDR, TYRKLLEGEE). | Altered in filensin (LGER and RYHRIIE(I/N)EG). researchgate.net |
| Functional Domains | Regions associated with specific functions or interactions. | 14 annotated domains/features in human BFSP1. ensembl.org Involved in assembly and interactions. nih.govembopress.org |
Conformational Dynamics and Flexibility Relevant to Biological Function
The biological function of proteins, particularly structural proteins like intermediate filaments, is intimately linked to their conformational dynamics and flexibility. While detailed, specific research findings focusing solely on the intricate conformational dynamics and flexibility of this compound (Filensin/BFSP1) itself are not extensively highlighted in the provided search results, the nature of intermediate filaments provides context.
Intermediate filaments, as a class of cytoskeletal components, are known for their remarkable mechanical properties, including flexibility and resilience. These properties arise from the coiled-coil structure of their central rod domains and the dynamic assembly and disassembly of individual protein subunits into higher-order structures like filaments. mpg.de The assembly of BFSP1 and BFSP2 into beaded filaments in lens fiber cells is a dynamic process crucial for establishing and maintaining the unique architecture of these cells, which is directly related to lens transparency. sigmaaldrich.comglygen.orgresearchgate.netnih.gov
The ability of BFSP1 to assemble with BFSP2 and form these structures implies inherent flexibility and the capacity for conformational changes during the polymerization process and within the assembled filament network. While specific studies quantifying the flexibility of different regions of BFSP1 or describing its conformational landscape in detail were not found in the provided snippets, the protein's role in maintaining lens fiber cell conformation suggests that its structural integrity and dynamic properties are finely tuned. sigmaaldrich.comglygen.orgnih.gov
The proteolytic processing of BFSP1 into smaller fragments researchgate.net also suggests that controlled structural modifications and potential changes in flexibility or conformation occur, which may be part of normal protein turnover or involved in pathological processes like cataract formation. The presence of different molecular weight forms of filensin in normal and cataractous lenses, and the decrease of the 50 kDa form before opacification, indicate dynamic processing relevant to lens health. researchgate.net
General principles of protein dynamics highlight that proteins are not rigid entities but undergo a range of movements, from fast vibrations to slower structural rearrangements. mpg.de These dynamics are crucial for protein function, including interactions with other molecules and assembly into larger complexes. utoronto.canih.gov The function of BFSP1 as a structural constituent of the beaded filament cytoskeleton glygen.org necessitates a degree of flexibility to accommodate cellular shape changes and mechanical stress within the lens.
While direct experimental data specifically on the conformational dynamics and flexibility of BFSP1 were not a primary focus of the provided research snippets, its classification as an intermediate filament-like protein and its essential role in forming dynamic cytoskeletal structures in the lens strongly imply that conformational dynamics and flexibility are fundamental to its biological function. Further research specifically employing techniques sensitive to protein dynamics (e.g., NMR spectroscopy, molecular dynamics simulations) would be necessary to fully elucidate these aspects of BFSP1.
Cellular Localization and Dynamic Behavior of Cp94 Protein
Subcellular Distribution within Lens Fiber Cells
Within lens fiber cells, CP94 exhibits a distinct subcellular distribution, primarily associated with the cytoskeleton and cell membranes. arvojournals.orgnih.govnih.govbiologists.comarigobio.com
Association with Cytoskeleton (e.g., Beaded Filaments, Intermediate Filaments)
CP94 is a principal structural protein of the beaded filaments, a specialized type of intermediate filament found in lens fiber cells. arvojournals.orgbiologists.comarvojournals.orgnih.gov These beaded filaments are morphologically distinct from the classical 10 nm intermediate filaments formed by proteins like vimentin (B1176767). arvojournals.orgbiologists.comarvojournals.orgarvojournals.orgbiologists.com CP94, along with CP49 (phakinin/BFSP2), co-assembles to form these structures. arvojournals.orgbiologists.comarvojournals.org Studies indicate that CP94 is essential for the proper assembly of beaded filaments. arvojournals.org While CP49 and filensin can assemble into 10 nm intermediate filaments in vitro, in the lens fiber cell they are localized to the beaded filament structure. arvojournals.orgarvojournals.orgarvojournals.org
Cytoplasmic Localization
Although predominantly associated with membranes and the cytoskeleton, CP94 can also be found in the cytoplasm of lens fiber cells. arigobio.cominnatedb.com This cytoplasmic presence appears to be more pronounced in older, more mature fiber cells compared to younger ones, where its localization is primarily membranous. biologists.comnih.gov
Membrane Association (Peripheral Membrane Protein, Cell Cortex, Plasma Membrane)
CP94 (filensin) has been specifically localized to the plasma membranes of lens fiber cells. biologists.comarvojournals.org The beaded filaments, of which CP94 is a core component, are considered part of the plasma membrane cytoskeleton complex. nih.gov This association suggests that CP94 functions as a peripheral membrane protein, interacting with the membrane or with integral membrane proteins. mdpi.comlibretexts.orgtaylorandfrancis.comwikipedia.org Research has shown that CP94 can interact with integral membrane proteins like Aquaporin 0 (AQP0) at the fiber cell membrane. arvojournals.org Peripheral membrane proteins can associate with the lipid bilayer through various mechanisms, including electrostatic or hydrophobic interactions, or by binding to integral membrane proteins. mdpi.comlibretexts.orgtaylorandfrancis.comwikipedia.org
Dynamics of Localization During Cellular Differentiation and Maturation (e.g., Lens Fiber Cell Development)
The localization of CP94 is not static but undergoes dynamic changes during the differentiation and maturation of lens fiber cells. CP94 and its assembly partner CP49 are expressed relatively early in the differentiation process, but their accumulation to maximum levels occurs later, as the fiber cell elongates. arvojournals.org As lens fiber cells mature from the periphery towards the center of the lens, the distribution of the CP49/filensin network shifts. In younger fiber cells, this network is principally localized to the plasma membrane, whereas in older fiber cells, it adopts a more cytoplasmic distribution. biologists.com This transition in localization appears to correlate with other significant events in fiber cell maturation, such as the loss of the cell nucleus. biologists.com
Mechanisms of Protein Targeting and Retention within Compartments
The precise mechanisms governing the targeting and retention of CP94 within the specific compartments of lens fiber cells are not fully elucidated in the provided information. General protein targeting mechanisms in eukaryotic cells involve signal sequences within proteins that are recognized by receptor proteins, facilitating transport to various organelles like the endoplasmic reticulum, mitochondria, or nucleus. nih.govfiveable.menumberanalytics.comslideshare.net Membrane protein retention can involve specific motifs, such as the dilysine (KKXX) motif for ER retention. nih.gov
In the context of CP94 and beaded filaments, their localization to the plasma membrane cytoskeleton complex suggests interactions with other proteins or lipids within this specialized domain. The association with integral membrane proteins like AQP0 may play a role in their membrane localization and potentially their retention. arvojournals.org Furthermore, the stability and assembly of beaded filaments, which are dependent on CP94, might influence the protein's retention within the fiber cell. Filensin, being less soluble on its own, is stabilized by coassembly with CP49, which could contribute to its presence and retention in the beaded filament structure. arvojournals.org Other lens-specific proteins, such as lengsin, have been suggested to potentially alter the membrane association of beaded filaments, implying a regulated mechanism for their dynamic localization. nih.gov
Molecular Mechanisms and Biological Roles of Cp94 Protein
Core Molecular Functions
CP94 protein fulfills essential structural and interactive roles within the eye lens and the broader cellular cytoskeleton.
Structural Constituent of the Eye Lens
CP94 is a fundamental structural component of the lens-specific beaded filament, a unique cytoskeletal element found in lens fiber cells. genecards.orgpax-db.orguniprot.orgclinisciences.comscbt.comwikipedia.org These beaded filaments are believed to be functionally important in maintaining lens fiber cell conformation and transparency. genecards.orgscbt.comuniprot.org More than 99% of the vertebrate ocular lens is composed of these terminally differentiated lens fiber cells. uniprot.orgclinisciences.com Beaded filaments have a 6-8 nm filament backbone upon which 12-15 nm beads are distributed. scbt.com Evidence suggests that the beaded filaments, and the lens-specific intermediate filaments they form, contribute significantly to the cellular organization required for the optical properties of the eye lens and the maintenance of its transparency. biogps.org Mutations in the gene encoding BFSP1 (filensin/CP94) have been associated with cataract formation in humans, highlighting its critical role in lens transparency. uniprot.orgwikipedia.orgbiogps.org
Structural Constituent of the Cytoskeleton
As an intermediate filament protein, CP94 is an integral part of the cytoskeleton in lens fiber cells. genecards.orgpax-db.orguniprot.orgclinisciences.comwikipedia.org Intermediate filaments are a major component of the cytoskeleton, providing mechanical support and stability to cells. cosmobiousa.comnih.govncpsb.org.cn In the eye lens, CP94, along with phakinin (CP49/BFSP2), forms the beaded filament, a specialized cytoskeletal structure. genecards.orguniprot.orgclinisciences.comscbt.comwikipedia.org This cytoskeletal element is structurally unique compared to other intermediate filaments found in different cell types. genecards.orgscbt.comnih.gov The beaded filaments are part of the plasma membrane cytoskeleton complex that can be isolated from lens fiber cells. biogps.org
Protein Binding Activity
CP94 (filensin) exhibits significant protein binding activity, primarily through its interaction with phakinin (CP49/BFSP2). These two lens-specific proteins co-assemble to form the beaded filaments. genecards.orgpax-db.orgscbt.comnih.govncpsb.org.cnresearchgate.netuniprot.org In vitro studies have shown that mixing purified phakinin and filensin at an optimal ratio can yield stable 10-nm filaments. uniprot.org Immunostudies have demonstrated that these filaments represent phakinin/filensin heteropolymers. uniprot.org While phakinin can self-assemble into metastable filamentous structures, filensin and phakinin coassemble to form the beaded intermediate filaments. nih.govuniprot.org CP94 (BFSP1) has also been identified in protein complexes containing other cytoskeletal and membrane-associated proteins such as vimentin (B1176767), ezrin, ankyrin 2, plectin, periplakin, and spectrin. pax-db.orgraftprot.org Alpha-crystallin A chain (CRYAA) is also part of a complex required for lens intermediate filament formation composed of BFSP1, BFSP2, and CRYAA. pax-db.orguniprot.orgraftprot.orguniprot.orguniprot.orggenecards.org
Role in Intermediate Filament Organization and Assembly
CP94 (filensin) plays a crucial role in the organization and assembly of lens-specific intermediate filaments, specifically the beaded filaments. Filensin and phakinin (CP49) are the two primary components of these unique structures. genecards.orgpax-db.orgscbt.comwikipedia.orgbiogps.orgnih.govncpsb.org.cnuniprot.orgraftprot.org While both are members of the intermediate filament protein family, they possess unique sequence characteristics and assembly properties that distinguish them from other intermediate filaments. genecards.orgscbt.com Filensin is essential for the assembly of the beaded filament, as studies have shown that in the absence of filensin, beaded filaments are not present in lens fiber cells, even if CP49 is present. researchgate.net The co-assembly of filensin and phakinin results in the formation of filaments with a characteristic beaded morphology. genecards.orgscbt.comnih.gov Research suggests that the filamentous core of the beaded filament may be composed of phakinin, while the beads contain filensin/phakinin hetero-oligomers. nih.gov
Contribution to Lens Fiber Cell Development and Maturation
CP94 (filensin) is expressed in lens fiber cells after the process of differentiation has begun. genecards.orguniprot.orgclinisciences.comuniprot.orgresearchgate.net Its accumulation increases as the fiber cells elongate and mature. researchgate.net The expression of CP94 mRNA is specifically observed in the lens and not in other tissues like the brain, skin, heart, kidney, lung, and liver. uniprot.org During lens fiber cell differentiation and maturation, CP94 undergoes proteolytic processing, resulting in smaller fragments. pax-db.orgncpsb.org.cnontosight.ai This processing is a key event in the post-translational modification of filensin. pax-db.org Studies have shown that the concentration of filensin in the lens cortex can fluctuate with age and may decrease during cataractogenesis. ncpsb.org.cn The coordinated expression and processing of CP94, along with other lens-specific proteins, are vital for the proper development and maturation of lens fiber cells and the establishment of lens transparency. genecards.orguniprot.orgclinisciences.combiogps.org
Regulation of Cellular Processes Mediated by this compound
This compound (BFSP1/Filensin) has been implicated in the regulation of specific cellular processes, particularly within the context of lens physiology.
Impact on Calcium Regulation of MIP Water Permeability
This compound (BFSP1/Filensin) is involved in altering the calcium regulation of MIP water permeability. glygen.orghugeamp.orgorigene.comantibody-creativebiolabs.comorigene.com This function has been noted in research, indicating a role for BFSP1 in modulating how calcium influences the water permeability facilitated by Major Intrinsic Proteins (MIPs). glygen.orghugeamp.orgorigene.comantibody-creativebiolabs.comorigene.com MIPs, which include aquaporins, are channel proteins that regulate water transport across cell membranes. The precise molecular mechanisms by which BFSP1 alters this calcium regulation involve complex interactions within the lens fiber cell environment. Research findings indicate this involvement glygen.orghugeamp.orgorigene.comantibody-creativebiolabs.comorigene.com, highlighting a specific regulatory role for CP94 in maintaining lens transparency and homeostasis.
Influence on Spindle Dynamics and Oocyte Asymmetric Division (in specific contexts)
Based on the available search results regarding this compound (BFSP1/Filensin), information directly linking this protein to the influence on spindle dynamics and oocyte asymmetric division in specific contexts was not found. Research on spindle dynamics and asymmetric division in oocytes highlights the roles of various proteins and mechanisms, such as ASPM and actin-related regulators, in these processes plos.orgaps.orgbiorxiv.orgnih.govsdbonline.org, but does not mention this compound (BFSP1/Filensin) in this context.
Protein Protein Interaction Networks of Cp94 Protein
Identification of Direct Interaction Partners
CP94 engages in direct interactions with several proteins, forming the basis of the beaded filament structure and connecting it to other cellular components.
Interaction with BFSP2 (CP49/Phakinin) in Beaded Filament Formation
A primary and essential interaction for CP94 is with Beaded Filament Structural Protein 2 (BFSP2), also known as CP49 or Phakinin. researchgate.netnih.govnih.govjax.org CP94 and BFSP2 are the two principal structural proteins of the lens beaded filament. researchgate.netnih.gov Studies have shown that while individual CP94 and BFSP2 proteins may not efficiently form conventional 10-nm filaments on their own, their co-assembly is crucial for the formation of structures resembling beaded filaments in vitro. nih.govbiologists.com This interaction is obligate for the assembly of the filamentous backbone of the beaded filament. nih.gov The absence of CP49 (BFSP2) can lead to the destabilization of CP94 (Filensin). nih.gov Mutations in both BFSP1 (Filensin/CP94) and BFSP2 (CP49/Phakinin) are known to cause inherited cataracts, highlighting the critical nature of their interaction for lens transparency and structure. nih.gov
Interaction with Alpha-Crystallin (CRYAA)
CP94 (Filensin) also interacts with Alpha-Crystallin (CRYAA). uniprot.orguniprot.orguniprot.orggene.vision Alpha-crystallin, a major lens protein, functions as a molecular chaperone and is intimately associated with the intermediate filament cytoskeleton in the lens. nih.govgene.vision This interaction is required for the correct formation of lens intermediate filaments, including the beaded filaments formed by BFSP1 and BFSP2. uniprot.orguniprot.orguniprot.orggene.vision Alpha-crystallin's chaperone activity may play a role in preventing the aggregation of lens proteins, including components of the beaded filaments, thus contributing to lens transparency. nih.govgene.vision
Interaction with Microtubule-Associated Protein 1B (MAP1B)
Research indicates an interaction between CP94 and Microtubule-Associated Protein 1B (MAP1B). ncpsb.org.cn MAP1B is a protein known to associate with microtubules and play roles in microtubule dynamics and neuronal development. uniprot.org While the precise details of the interaction between CP94, a lens-specific intermediate filament protein, and MAP1B, a microtubule-associated protein, in the context of the lens require further investigation, this suggests a potential link or cross-talk between the beaded filament network and the microtubule cytoskeleton.
Association with Molecular Chaperone HSP90α
CP94 has been found to be associated with the molecular chaperone HSP90α. bindingdb.org HSP90α is a heat shock protein that functions as a molecular chaperone, assisting in the folding and maturation of various client proteins. nih.govuniprot.org Its association with CP94 suggests that HSP90α may be involved in the proper folding, assembly, or stability of CP94, potentially under normal or stress conditions within the lens fiber cells. HSP90 interacts dynamically with various co-chaperones that modulate its function and substrate recognition. nih.govuniprot.org
Interactions with Vimentin (B1176767) and other Cytoskeletal Proteins
CP94 (Filensin) interacts with Vimentin and other cytoskeletal proteins. ncpsb.org.cnuniprot.orgbindingdb.orgguidetopharmacology.orgdisprot.org Vimentin is another intermediate filament protein present in the lens, particularly in the epithelial cells and differentiating fiber cells. biologists.comamazonaws.comfrontiersin.org While CP49 (BFSP2) was reported to be unable to co-assemble with vimentin or keratins in vitro, studies indicate that CP94 and BFSP2 are found in a complex that also contains Vimentin, Ezrin (EZR), Ahnak (AHNAK), Ankyrin 2 (ANK2), Plectin (PLEC), Periaxin (PRX), and spectrin. uniprot.orguniprot.org This suggests a broader association of the beaded filament proteins with other components of the cellular cytoskeleton, potentially linking the beaded filament network to other filament systems and cellular structures. Vimentin itself interacts with various proteins, including those associated with the nucleus and the actin and microtubule networks. frontiersin.orgmdpi.com
Interaction with KRAS (in specific contexts)
While CP94 is primarily known for its role in the lens cytoskeleton, there is some indication of potential interactions with KRAS in specific contexts. researchgate.net KRAS is a small GTPase that plays a key role in various cellular signaling pathways, including those involved in cell growth and proliferation. disprot.orgwikipedia.orgmdpi.com One search result mentions BFSP1 (CP94) in a BioGRID interaction summary for KRAS, listing it under Gene Ontology Biological Process terms related to KRAS signaling pathways like MAPK cascade and Ras protein signal transduction. thebiogrid.org Another result mentions CP94 in the context of eIF4E gene research and its interaction with KRAS. researcher.life However, the nature and significance of a direct interaction between CP94 and KRAS are not as extensively characterized as its interactions with lens-specific proteins like BFSP2 and Alpha-Crystallin, and may be dependent on specific cellular contexts or conditions. Further research is needed to elucidate the details of this potential interaction. KRAS is known to interact with a wide range of effector proteins to regulate downstream signaling. mdpi.comcancer.gov
Protein Interaction Summary Table
| CP94 Interacting Protein | Alternate Name(s) | Role in Interaction | Context of Interaction |
| BFSP2 | CP49, Phakinin | Obligate partner for beaded filament assembly | Lens fiber cells |
| Alpha-Crystallin (CRYAA) | Alpha A Crystallin | Required for correct intermediate filament formation | Lens fiber cells |
| MAP1B | Microtubule-Associated Protein 1B | Potential link to microtubule cytoskeleton | Suggested, context needs clarification |
| HSP90α | Heat Shock Protein HSP 90-alpha | Potential role in CP94 folding, assembly, stability | Lens fiber cells (suggested) |
| Vimentin | Association within a broader cytoskeletal complex | Lens fiber cells | |
| KRAS | Potential interaction in specific contexts | Suggested, context needs clarification |
Formation and Stability of Multi-Protein Complexes (e.g., Lens Beaded Filaments, Intermediate Filaments)
Filensin is a fundamental component of the lens-specific beaded filaments, a unique cytoskeletal structure in lens fiber cells. nih.govantibodies-online.comusbio.netresearchgate.netscbt.comarvojournals.org Beaded filaments are composed primarily of two lens-specific intermediate filament-like proteins: Filensin (CP94/CP115/BFSP1) and Phakinin (CP49/BFSP2). nih.govantibodies-online.comresearchgate.net While both Filensin and Phakinin are considered members of the IF protein family, they exhibit unique sequence characteristics that distinguish them from established classes of IF proteins. nih.gov In vitro assembly studies have demonstrated that neither purified Filensin nor Phakinin alone is capable of forming conventional 10-nm filaments. nih.govresearchgate.netnih.gov However, when mixed together, particularly at an optimal ratio of approximately 3:1 (Phakinin to Filensin), they co-assemble into stable 10-nm filaments that are ultrastructurally similar to "mainstream" IFs. nih.gov This indicates that Filensin and Phakinin are obligate heteropolymers for the formation of beaded filaments. nih.gov
The beaded filament structure is characterized by a 6-8 nm filament backbone with 12-15 nm beads distributed along it. researchgate.net Filensin contains a rod domain, similar to other intermediate filament proteins, along with head and tail domains. ontosight.ainih.gov Phakinin, in contrast, lacks a C-terminal tail domain, representing a naturally tailless IF protein. nih.gov The interaction between Filensin and Phakinin is crucial for the proper assembly of these beaded filaments. scbt.comarvojournals.orguniprot.orguniprot.org
Beyond its interaction with Phakinin, Filensin has also been shown to associate with other proteins, including the type III intermediate filament protein Vimentin. uniprot.orguniprot.orgbiologists.comnih.govdntb.gov.ua Studies have indicated that Filensin can bind strongly to Vimentin. biologists.comnih.gov This interaction may play a role in anchoring the beaded filament cytoskeleton to the plasma membrane in lens fiber cells. biologists.comnih.gov Affinity chromatography and ligand-blotting assays have demonstrated specific binding of radiolabeled Filensin to lens Vimentin under isotonic conditions. nih.gov Limited proteolysis studies suggest that a 30-kD segment of the Filensin molecule is involved in the interaction with Vimentin. nih.gov
Another interacting partner of Filensin is Aquaporin-0 (AQP0), the most abundant membrane protein in the lens. researchgate.netnih.govarvojournals.org Studies using peptide affinity columns have revealed binding of both Filensin and Phakinin to the C-terminal peptide of AQP0. arvojournals.org Crosslinking mass spectrometry has further demonstrated a direct interaction between Phakinin and AQP0, with crosslinked residues in the rod domain of Phakinin suggesting this region is important for protein interactions. nih.gov The Filensin tail region has also been shown to interact with AQP0. researchgate.netnih.gov
Table 1: Key Protein-Protein Interactions of Filensin (CP94 Protein)
| Interacting Partner | Complex Formed / Association | Evidence |
| Phakinin (BFSP2) | Lens Beaded Filaments (obligate heteropolymer) | In vitro co-assembly, colocalization researchgate.netnih.gov |
| Vimentin | Association with beaded filaments/membrane anchorage | Binding studies, colocalization uniprot.orguniprot.orgbiologists.comnih.govdntb.gov.ua |
| Aquaporin-0 (AQP0) | Membrane-associated complex | Peptide affinity, crosslinking mass spectrometry researchgate.netnih.govarvojournals.org |
| α-crystallin | Association with cytoskeleton | Binding studies researchgate.net |
Functional Consequences of Protein-Protein Interactions
The protein-protein interactions of Filensin are integral to its function in the eye lens, particularly in maintaining lens transparency and structural integrity. ontosight.aiscbt.comarvojournals.org The co-assembly of Filensin and Phakinin to form beaded filaments is essential for the unique structure and mechanical properties of lens fiber cells. ontosight.ainih.govscbt.comarvojournals.org These beaded filaments are believed to be functionally important in lens fiber cell differentiation and in maintaining their conformation and transparency. nih.govscbt.com
Mutations in the gene encoding Filensin (BFSP1) are associated with various types of cataracts, including congenital and age-related cataracts, highlighting the functional importance of this protein and its interactions. ontosight.aiusbio.netjax.orgarvojournals.orguniprot.org The absence or mutation of Filensin can lead to cataract formation, underscoring its essential role in lens development and the maintenance of transparency. ontosight.aiarvojournals.org Studies involving targeted deletion of Filensin have confirmed its essential role in the assembly of beaded filaments, and the resulting phenotype worsening with age is consistent with a role for beaded filaments in stabilizing the lens structure and enhancing resistance to accumulated stresses. arvojournals.org
The interaction between Filensin and AQP0 also has functional consequences. The C-terminal tail region of Filensin has been shown to interact with AQP0 and reduce its water permeability in lens fiber cells. researchgate.netnih.gov This suggests a role for the Filensin-AQP0 interaction in regulating water transport within the lens, which is vital for maintaining its optical properties.
Modulation of Interacting Partner Activity or Stability
The binding of αB-crystallin to Filensin, Phakinin, and Vimentin, particularly under conditions of mild heat stress, suggests a chaperone-like activity that might influence the stability of these cytoskeletal proteins or prevent their aggregation. researchgate.net Tryptic digestion studies have hinted that the binding site for α-crystallin on a truncated form of Filensin may be located in the N-terminal region. researchgate.net
The interaction between the Filensin C-terminal tail and AQP0 has been shown to reduce AQP0's water permeability. researchgate.netnih.gov This indicates a direct modulation of AQP0 channel activity by Filensin binding. This regulatory mechanism could be important for fine-tuning water balance in lens fiber cells.
While the precise mechanisms of how Filensin interactions modulate the stability or activity of all its partners are still under investigation, the evidence suggests that these interactions are crucial not only for the formation of the beaded filament network but also for regulating the function of associated proteins and maintaining lens homeostasis.
Physiological and Pathophysiological Relevance of Cp94 Protein
Critical Role in Lens Transparency and Optical Clarity Maintenance
The transparency of the ocular lens is a marvel of biological engineering, essential for focusing light onto the retina to produce clear vision. aao.org This transparency is contingent upon the highly organized arrangement of structural proteins within the lens fiber cells. nih.gov Among the key players in maintaining this intricate architecture is the CP94 protein, also known as filensin.
CP94 is a lens-specific intermediate filament protein that, along with its partner protein phakinin (also called CP49), forms a unique cytoskeletal structure known as the beaded filament. nih.govresearchgate.net These beaded filaments are crucial components of the lens fiber cell cytoskeleton, contributing to the mechanical stability and optical properties of the lens. nih.govnih.gov The proper organization and function of these filaments are believed to be essential for maintaining the long-term transparency of the lens. nih.gov
The high concentration of proteins within the lens fiber cells necessitates a precise and ordered arrangement to prevent light scattering, which would otherwise result in opacity. nih.govarvojournals.org CP94, as a fundamental component of the beaded filaments, plays a significant role in this organization. nih.gov In a normal, healthy lens, filensin undergoes processing from a 94 kDa protein to smaller forms of 50 kDa and 38 kDa. nih.gov The 50 kDa form of filensin, in particular, is considered important for the correct localization of the beaded filaments within the lens fiber cells and, consequently, for maintaining lens transparency. nih.gov Any disruption to this delicate balance and the structural integrity of the beaded filaments can compromise the optical clarity of the lens. nih.govresearchgate.net
Implications of this compound Dysfunction
Genetic Link to Cataract Development (e.g., Autosomal Recessive Cortical Juvenile-Onset Cataract, Cataract 33)
Mutations in the gene encoding the this compound (BFSP1) have been directly linked to the development of inherited cataracts. Specifically, certain mutations in BFSP1 are associated with autosomal recessive juvenile-onset cataracts. This form of cataract appears in childhood and progresses over time, eventually requiring surgical intervention. nih.gov
One of the well-documented conditions linked to CP94 dysfunction is Cataract 33 , an autosomal recessive form of cortical cataract that manifests in the juvenile years. Individuals with this condition inherit two copies of the mutated BFSP1 gene, leading to the production of a dysfunctional this compound. This, in turn, disrupts the formation and stability of the beaded filaments, ultimately causing opacification of the lens cortex.
The table below summarizes the genetic link between CP94 and cataract development:
| Condition | Gene | Protein | Inheritance Pattern | Cataract Type | Onset |
| Cataract 33 | BFSP1 | CP94 (Filensin) | Autosomal Recessive | Cortical | Juvenile |
This genetic evidence underscores the critical and non-redundant role of CP94 in maintaining lens health and transparency.
Phenotypic Consequences of Targeted Gene Deletion or Mutation
To better understand the in vivo function of CP94, researchers have developed mouse models with targeted deletions or mutations of the Bfsp1 gene. These studies have provided valuable insights into the phenotypic consequences of CP94 dysfunction.
Interestingly, the complete knockout of the CP49 gene, the binding partner of CP94, in mice leads to the disruption of the beaded filaments and a decrease in the optical quality of the lens, although it does not induce cataract formation. nih.gov This suggests a complex interplay between the components of the beaded filament and other cellular factors in maintaining lens transparency. nih.gov
In contrast, studies involving the targeted deletion of the CP94 gene in mice have demonstrated more severe consequences. While heterozygous mice (carrying one normal and one deleted copy of the gene) may appear phenotypically normal, homozygous knockout mice (with both copies of the gene deleted) exhibit significant developmental and cellular abnormalities. plos.org Complete loss of GRP94, a related chaperone protein, leads to embryonic lethality, highlighting the critical role of these structural and chaperone proteins in development. plos.org
The phenotypic consequences observed in mouse models with altered CP94 function are summarized below:
| Genotype | Phenotype | Reference |
| CP49 Knockout | Disrupted beaded filaments, decreased lens optical quality, no cataract | nih.gov |
| GRP94 Heterozygous Knockout | Phenotypically normal, reduced GRP94 protein levels | plos.org |
| GRP94 Homozygous Knockout | Embryonic lethality | plos.org |
These animal models are invaluable tools for dissecting the precise role of CP94 in lens biology and for investigating the cellular and molecular events that lead to cataract formation when this protein is dysfunctional.
Molecular Mechanisms Underlying Pathological States
The dysfunction of the this compound contributes to cataract development through several interconnected molecular mechanisms. The primary consequence of CP94 mutations is the disruption of the beaded filament network within the lens fiber cells. nih.gov This cytoskeletal disorganization is a key factor leading to the loss of lens transparency.
In a healthy lens, the precise arrangement of crystallin proteins is essential for minimizing light scatter. nih.gov The beaded filaments, formed by CP94 and CP49, are thought to play a role in organizing the cytoplasm and maintaining this crucial protein arrangement. nih.gov When CP94 is dysfunctional, the beaded filaments may fail to assemble correctly or may be unstable, leading to aggregation of cellular components and the formation of light-scattering opacities. nih.govophthalmologytimes.com
Furthermore, the degradation of CP94 is a regulated process in the normal lens. nih.gov Studies have shown that in certain types of cataracts, there is a significant decrease in the concentration of filensin and its processed forms even before the lens becomes opaque. nih.gov This suggests that the loss of CP94 contributes to the initiation of the cataractogenic process. The molecular mechanisms can be summarized as follows:
Disruption of the Beaded Filament Cytoskeleton: Mutations in the BFSP1 gene can lead to improper folding or assembly of the this compound, compromising the integrity of the beaded filaments.
Protein Aggregation: The breakdown of the cytoskeletal network can lead to the aggregation of crystallins and other cellular proteins, which are the primary cause of light scattering in cataracts. nih.govnih.gov
Altered Protein Processing: Dysfunctional CP94 may be more susceptible to abnormal degradation, or its absence may disrupt the normal processing of other lens proteins, contributing to the pathological state. nih.gov
These molecular events collectively disrupt the delicate architecture of the lens fiber cells, leading to the progressive loss of transparency that characterizes cataracts.
Research on this compound as a Biomarker or Target for Further Study (Pre-clinical)
The established link between CP94 dysfunction and cataract formation makes it a compelling candidate for further pre-clinical research, both as a potential biomarker and as a therapeutic target. While research in this area is still in its early stages, the existing knowledge provides a strong rationale for future investigations.
As a potential biomarker , the levels of CP94 and its degradation products in the aqueous humor could potentially serve as an indicator of early-stage cataract development. nih.gov Proteomic analysis of the aqueous humor is a growing field of research aimed at identifying proteins that are differentially expressed in various ocular diseases, including cataracts. nih.gov Detecting changes in CP94 levels before visible opacities form could allow for earlier diagnosis and intervention.
As a therapeutic target , strategies aimed at preserving the function and stability of CP94 could offer a novel, non-surgical approach to preventing or slowing the progression of certain types of cataracts. Potential pre-clinical research directions could include:
Chaperone-based therapies: Investigating small molecules that can act as chaperones to stabilize mutant this compound and promote its correct folding and assembly into beaded filaments.
Gene therapy approaches: Exploring the possibility of delivering a correct copy of the BFSP1 gene to the lens epithelial cells to restore the production of functional this compound.
Inhibition of abnormal degradation: Developing therapeutic agents that can prevent the premature or abnormal degradation of CP94 in the lens.
The table below outlines potential pre-clinical research avenues for CP94:
| Research Area | Approach | Potential Outcome |
| Biomarker Discovery | Proteomic analysis of aqueous humor for CP94 and its fragments. | Early detection and monitoring of cataract progression. |
| Therapeutic Target | Development of small molecule chaperones for mutant CP94. | Stabilization of the beaded filament network and prevention of protein aggregation. |
| Therapeutic Target | Gene therapy to deliver a functional BFSP1 gene. | Restoration of normal CP94 function in individuals with genetic mutations. |
While significant research is still required, the foundational knowledge of CP94's role in lens health and disease provides a promising platform for the development of innovative diagnostic and therapeutic strategies for cataracts.
Advanced Methodological Approaches in Cp94 Protein Research
Protein Biochemistry and Biophysical Studies
Recombinant Protein Expression and Purification
The production of recombinant CP94 is a fundamental prerequisite for a multitude of in vitro studies. The cDNA sequence of rat lens CP94 has been successfully isolated and characterized, revealing an open reading frame of 533 amino acids, which corresponds to a molecular weight of 58,857 Da. nih.gov This genetic information has paved the way for the creation of recombinant fusion proteins. nih.gov
While specific protocols for the large-scale purification of recombinant CP94 are not extensively detailed in currently available literature, general principles of recombinant protein expression and purification from host systems like E. coli are widely applicable. sinobiological.comchemie-brunschwig.chnih.gov These methods typically involve the cloning of the CP94 cDNA into an appropriate expression vector, transformation into a suitable host strain, induction of protein expression, and subsequent purification using chromatographic techniques. researchgate.netpeakproteins.comthermofisher.com Affinity tags are often fused to the recombinant protein to facilitate purification. nih.govpromega.com For instance, a fusion protein of CP94 has been expressed, and its size was estimated to be around 190-200 kDa, suggesting the encoding of a polypeptide of approximately 80-90 kDa in appearance. nih.gov
Table 1: Recombinant Protein Expression Systems
| Host System | Advantages | Disadvantages | Common Applications |
|---|---|---|---|
| E. coli | Rapid growth, high yield, cost-effective, well-established genetics. sinobiological.com | Lack of post-translational modifications, potential for inclusion body formation. | Production of non-glycosylated proteins, initial expression screening. |
| Insect Cells (e.g., Sf9, Sf21) | Good for high-level protein production, capable of many post-translational modifications. peakproteins.comcytivalifesciences.com | More complex and costly than prokaryotic systems. | Expression of complex eukaryotic proteins, viral proteins. |
| Mammalian Cells | Provides the most authentic post-translational modifications for mammalian proteins. promega.com | Lower yield, more expensive and complex culture conditions. | Production of therapeutic proteins, studies requiring native protein function. |
This table provides a general overview of common recombinant protein expression systems and their characteristics.
Protein-Protein Interaction Assays (e.g., Immunoprecipitation, Mass Spectrometry, Yeast-Two-Hybrid Systems)
Understanding the interaction network of CP94 is crucial to deciphering its role in the lens. Several powerful techniques are employed to identify and characterize protein-protein interactions.
Immunoprecipitation (IP) coupled with Western blotting is a standard method to validate potential interactions. nih.govulab360.comnih.gov This technique involves using an antibody specific to CP94 to pull it out of a cell lysate, along with any interacting proteins. These associated proteins can then be identified by Western blotting using specific antibodies.
Mass Spectrometry (MS) has revolutionized the field of proteomics and is a powerful tool for identifying protein interaction partners on a large scale. ijs.siharvard.edunih.govnih.govresearchgate.netresearchgate.net In a typical workflow, a protein of interest like CP94 is immunoprecipitated, and the entire protein complex is then subjected to mass spectrometry analysis. ijs.sipeakproteins.com This allows for the identification of all the proteins that have co-precipitated with CP94, providing a snapshot of its interaction network.
Yeast-Two-Hybrid (Y2H) Systems offer a genetic approach to screen for protein-protein interactions. temple.edunih.govnih.govbitesizebio.commdpi.com In this system, the CP94 protein (the "bait") is fused to a DNA-binding domain of a transcription factor. A library of potential interacting proteins (the "prey") is fused to the activation domain of the same transcription factor. If the bait and prey proteins interact, they bring the DNA-binding and activation domains together, leading to the transcription of a reporter gene, which can be easily detected. temple.edumdpi.com This method is particularly useful for discovering novel interaction partners from a large pool of candidates.
Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR), Small-Angle X-ray Scattering (SAXS))
Determining the three-dimensional structure of CP94 is essential for understanding its function at a molecular level. Several high-resolution structural biology techniques are available for this purpose.
X-ray Crystallography is a powerful technique for determining the atomic and molecular structure of a protein. cnr.it This method has been applied to a homolog of CP94, the human seminal plasma protein PSP94. Although a full structure is not yet available, preliminary X-ray diffraction analysis has been performed on crystallized PSP94.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and proteins that are difficult to crystallize. chemie-brunschwig.ch It allows for the visualization of macromolecules in their near-native state. While specific Cryo-EM studies on CP94 have not been reported, this technique holds great promise for elucidating the structure of the beaded filaments of which CP94 is a component.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for determining the structure and dynamics of proteins in solution. nih.gov NMR can provide detailed information about the protein's conformation, flexibility, and interactions at an atomic level.
Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Spectroscopic techniques provide valuable insights into the secondary and tertiary structure of proteins, as well as their conformational changes.
Fluorescence Spectroscopy is a sensitive technique used to probe the local environment of aromatic amino acid residues, primarily tryptophan, within a protein. scispace.comsum.edu.pl Changes in the fluorescence emission spectrum can indicate conformational changes, ligand binding, or protein-protein interactions. Given that lens proteins exhibit fluorescence properties, this technique is applicable to studying the structural dynamics of CP94. sum.edu.pl
Cell Biology and Imaging Techniques
Cell Culture Models (e.g., Lens Explants, SF21 cells)
Lens Explants provide a powerful in vitro model to study the differentiation of lens epithelial cells into fiber cells, a process in which CP94 plays a crucial structural role. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com In this system, the anterior epithelium of the lens is cultured, and differentiation can be induced by various growth factors. This model allows researchers to investigate the expression and localization of CP94 during the intricate process of lens fiber cell formation and elongation.
SF21 cells , derived from the fall armyworm Spodoptera frugiperda, are a commonly used insect cell line for recombinant protein expression using the baculovirus expression vector system (BEVS). cytivalifesciences.compeakproteins.comlonza.comresearchgate.netnih.gov This system is advantageous for producing complex eukaryotic proteins that require post-translational modifications. peakproteins.comnih.gov While direct reports of CP94 expression in SF21 cells are not prominent, this cell line represents a viable and robust platform for producing recombinant CP94 for structural and functional studies. nih.govpeakproteins.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| PSP94 |
| Tryptophan |
| Guanidine hydrochloride |
| Tris |
| Sodium dodecyl sulfate |
| Polyacrylamide |
| Dithiothreitol |
| Iodoacetamide |
| Acrylamide |
| Bis-acrylamide |
| Ammonium persulfate |
| TEMED |
| Coomassie Brilliant Blue |
| Methanol |
| Acetic acid |
| Glycine |
| β-mercaptoethanol |
| Bromophenol blue |
| Glycerol |
| IPTG (Isopropyl β-D-1-thiogalactopyranoside) |
| Ampicillin |
| Kanamycin |
| Chloramphenicol |
| Tetracycline |
| Agarose |
| Ethidium bromide |
| EDTA (Ethylenediaminetetraacetic acid) |
| EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) |
| PMSF (Phenylmethylsulfonyl fluoride) |
| Leupeptin |
| Aprotinin |
| Pepstatin |
| Triton X-100 |
| Tween 20 |
| NP-40 (Nonidet P-40) |
| CHAPS |
| HEPES |
| MOPS |
| PIPES |
| MES |
| Imidazole |
| Glutathione |
| Maltose |
| Nickel |
| Cobalt |
| Zinc |
| Magnesium |
| Calcium |
| Sodium chloride |
| Potassium chloride |
| Phosphate buffered saline (PBS) |
Light and Electron Microscopy for Structural and Ultrastructural Analysis
Microscopy is fundamental to understanding the structural role of BFSP1 (CP94) within the unique cytoskeletal architecture of lens fiber cells. Both light and electron microscopy have provided critical insights into the organization of the beaded filaments, of which BFSP1 is a primary component.
Electron Microscopy: Transmission electron microscopy (TEM) has been instrumental in visualizing the native ultrastructure of the beaded filament. TEM studies of isolated cytoskeletal preparations from bovine lens reveal a distinct morphology: a core filament backbone with a diameter of 6-8 nm, which is decorated at regular intervals by 12-15 nm bead-like structures. nih.govresearchgate.net This beaded appearance is the hallmark of this particular intermediate filament network and distinguishes it from smooth, uniform 10-nm filaments like those formed by vimentin (B1176767). nih.gov Negative staining techniques, often using uranyl acetate, are employed to enhance the contrast of these biological structures, allowing for detailed morphological assessment. nih.govresearchgate.net In vitro assembly studies have shown that when BFSP1 and its partner protein BFSP2 are mixed, they form standard 10-nm intermediate filaments, suggesting that other factors, such as α-crystallin, may be necessary to achieve the native beaded morphology observed in vivo. jci.org
Light Microscopy: While electron microscopy provides high-resolution static images, advanced light microscopy techniques, particularly confocal microscopy, are used to observe the location and dynamics of BFSP1 in cellular contexts. Although detailed ultrastructure is beyond the resolution of light microscopy, it is crucial for localization studies, as discussed in the following sections.
| Microscopy Technique | Application in BFSP1 Research | Key Findings |
| Transmission Electron Microscopy (TEM) | Ultrastructural analysis of native beaded filaments. | Revealed a unique structure of a 6-8 nm filament backbone decorated with 12-15 nm beads. nih.govresearchgate.net |
| Confocal Light Microscopy | Localization studies and live-cell imaging of fluorescently-tagged BFSP1 constructs. | Confirmed the association of BFSP1 with cellular membranes and its distribution on the spindle apparatus during meiosis. nih.govnih.gov |
Immunofluorescence and Immunohistochemistry for Protein Localization
Immunolabeling techniques are essential for pinpointing the precise location of BFSP1 (CP94) within cells and tissues, thereby providing clues to its function. These methods use specific antibodies to detect the protein of interest.
Immunohistochemistry (IHC): IHC has been applied to tissue sections to study the distribution of BFSP1 in the lens. For example, studies on irradiated murine lenses used IHC to visualize the distribution of BFSP1 within posterior subcapsular cataract lesions. researchgate.net These experiments revealed the localization of the protein in relation to damaged and misplaced cells, providing insight into the cytoskeletal response to injury. researchgate.net
Immunofluorescence (IF): Immunofluorescence offers higher resolution for subcellular localization. Studies in oocytes have utilized IF coupled with confocal microscopy to demonstrate that BFSP1 is not confined to the lens but also localizes to the spindle apparatus during meiotic maturation. nih.gov This unexpected finding suggests a novel role for BFSP1 in cell division. In other studies, IF has been used to confirm the interaction between BFSP1 and other proteins, such as tropomodalin 4 (TMOD4), by showing their co-localization within cells. researchgate.net
| Immunolabeling Technique | Sample Type | Primary Finding on BFSP1 Localization |
| Immunohistochemistry (IHC) | Irradiated mouse lens tissue sections | BFSP1 is distributed within posterior cataract lesions, highlighting its role in lens tissue architecture under stress. researchgate.net |
| Immunofluorescence (IF) | Mouse oocytes | BFSP1 accumulates on the microtubule fibers of the meiotic spindle. nih.gov |
| Immunofluorescence (IF) | Cultured liver cancer cells | Co-localization with TMOD4, supporting a direct interaction. researchgate.net |
Live-Cell Imaging and Dynamics Studies
To understand the dynamic behavior of BFSP1 (CP94), researchers employ live-cell imaging. This involves introducing fluorescently tagged versions of the protein into living cells and monitoring their movement and interactions in real-time.
In one key study, the membrane-associating properties of C-terminal fragments of BFSP1 were investigated. nih.gov Constructs of BFSP1 tagged with enhanced Green Fluorescent Protein (eGFP) were transiently transfected into a human epithelial cell line (MCF7). A Zeiss LSM 710 confocal microscope, equipped with a chamber to maintain physiological conditions (37°C and 5% CO₂), was used to image the living cells. nih.gov The results demonstrated that C-terminal fragments of BFSP1 containing a predicted amphipathic helix localize to the plasma membrane and cytoplasmic vesicles. nih.govmdpi.com To further characterize these vesicular structures, co-localization studies were performed using vital dyes like Lysotracker, which specifically stains acidic organelles such as lysosomes. mdpi.com This approach allows for the dynamic tracking of the protein as it traffics to specific subcellular compartments.
Bioinformatics and Computational Approaches
Bioinformatics and computational tools are indispensable for predicting protein structure, function, and interactions from its amino acid sequence, guiding further experimental validation.
Sequence Alignment and Homology Modeling
Sequence Alignment: Multiple sequence alignments of BFSP1 from various species, including human, rat, and bovine, have been performed using tools like COBALT. nih.gov These alignments reveal that while the central rod domain is relatively conserved, the C-terminal domain exhibits significant sequence divergence between species. nih.govmdpi.com However, specific functional motifs within the C-terminus, such as a caspase cleavage site and a myristoylation signal, are highly conserved, underscoring their functional importance. nih.govresearchgate.net A missense mutation (D348N) linked to congenital cataracts was found to be located in a highly conserved region of the tail domain, as shown by alignment across multiple species. nih.gov
Homology and Predictive Modeling: Attempts to generate a three-dimensional structure of BFSP1 using traditional homology modeling software (e.g., Swiss-model) have been unsuccessful. This is due to the lack of a crystallized protein with a sufficiently homologous sequence to serve as a template. nih.gov However, newer ab initio prediction algorithms like AlphaFold2 have been successfully used to predict secondary structure features with high confidence. For instance, AlphaFold2 predicted a critical α-helix for residues 434–452 in human BFSP1, a finding that was subsequently validated experimentally. nih.govresearchgate.netmdpi.com
Protein Interaction Network Analysis
Understanding the function of BFSP1 (CP94) requires identifying its interaction partners. Protein-protein interaction (PPI) databases and analysis tools provide a network view of these relationships.
The STRING database, which aggregates interaction data from experimental studies, computational predictions, and text mining, shows a dense network of interactions for BFSP1. string-db.orgstring-db.org Key interactors for both human and mouse BFSP1 include:
BFSP2 (Phakinin): Its primary assembly partner in the beaded filament. string-db.orgstring-db.org
MIP (Aquaporin-0): A major integral membrane protein in the lens, suggesting a role for BFSP1 in linking the cytoskeleton to the plasma membrane. string-db.orgstring-db.org
Crystallins (e.g., CRYAA, CRYBB1): Abundant lens proteins that function as chaperones and are essential for lens transparency. string-db.orgstring-db.org
Connexins (e.g., GJA3, GJA8): Proteins that form gap junctions, crucial for intercellular communication in the avascular lens. string-db.orgstring-db.org
Experimental methods have confirmed many of these predicted interactions. Co-immunoprecipitation and mass spectrometry identified microtubule-associated protein 1B (MAP1B) as a novel interacting partner in oocytes, linking BFSP1 to microtubule dynamics. nih.govresearchgate.net Chemical cross-linking studies have demonstrated a direct interaction between BFSP1 and AQP0. nih.gov
| BFSP1 Interacting Partner | Function | Method of Identification |
| BFSP2 (Phakinin) | Co-assembles to form the beaded filament. | Co-purification, STRING database string-db.orgstring-db.org |
| MIP (Aquaporin-0) | Major lens water channel; membrane anchor. | Chemical cross-linking, STRING database nih.govstring-db.orgstring-db.org |
| α-Crystallin (CRYAA) | Chaperone protein; involved in filament assembly. | In vitro co-assembly assays, STRING database string-db.orgstring-db.orgwikipedia.org |
| MAP1B | Microtubule-associated protein. | Immunoprecipitation-mass spectrometry nih.govresearchgate.net |
| GJA3, GJA8 (Connexins) | Gap junction proteins. | STRING database (co-expression, text mining) string-db.orgstring-db.org |
Prediction of Subcellular Localization and Functional Motifs
Computational tools are used to scan protein sequences for motifs that predict post-translational modifications, functional sites, and subcellular localization.
Functional Motif Prediction: Bioinformatic analysis of the human BFSP1 sequence has identified several critical motifs:
Caspase Cleavage Site: A conserved site at aspartic acid residue 433 (D433) that, when cleaved, exposes a myristoylation signal. nih.govnih.gov
N-Myristoylation Motif: A cryptic signal (residues 434-439) that targets the cleaved C-terminal fragment for myristoylation, a lipid modification that facilitates membrane association. nih.govmdpi.com
Amphipathic Helix: Predicted by tools like HELIQUEST, a region (residues 434–455) that can embed in lipid membranes was identified and later confirmed to have independent membrane-binding properties. nih.govresearchgate.netmdpi.com
Disordered Regions: Algorithms such as fIDPnn predict that large portions of the C-terminus have significant intrinsic disorder potential, which is often associated with protein-protein interaction domains. researchgate.net
Subcellular Localization Prediction: While specific prediction tools like WoLF PSORT have not been explicitly reported in the literature for BFSP1, its localization is strongly inferred from its known characteristics and confirmed by experimental data. Gene Ontology (GO) terms associated with the BFSP1 gene provide a computational annotation of its location, listing cellular components such as "intermediate filament," "cytoskeleton," and "plasma membrane." wikipedia.orgsystemsbiology.net These predictions are robustly supported by the immunofluorescence, IHC, and live-cell imaging data showing BFSP1's presence in the cytoskeleton and at cell membranes. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the complex conformational dynamics and functional mechanisms of the 94-kDa glucose-regulated protein (GRP94), the endoplasmic reticulum-resident member of the Hsp90 family of molecular chaperones. These simulations provide insights at an atomic level, complementing experimental data and offering a dynamic view of GRP94's structure-function relationships.
One of the primary applications of MD simulations in GRP94 research is to elucidate the allosteric mechanisms modulated by nucleotide binding and hydrolysis. nih.govacs.orgacs.org All-atom MD simulations have been performed on the GRP94 dimer in various nucleotide-bound states, including ATP-bound, ADP-Pi-bound, and apo (nucleotide-free) states. nih.govacs.org These studies have revealed that the nucleotide state significantly influences the chaperone's conformational landscape. For instance, the ATP-bound state of GRP94 is characterized by increased rigidity, whereas the hydrolysis of ATP to ADP-Pi or the complete removal of the nucleotide enhances the mobility of key structural elements such as the N-terminal domain and the ATP lid. nih.govacs.org This increased flexibility is thought to be crucial for client protein binding and release cycles.
Simulations have also shed light on the large-scale conformational changes that are essential for GRP94's chaperone activity. The structure of the GRP94 dimer in its closed, ATP-hydrolysis competent conformation, often based on crystallographic data such as PDB ID 5ULS, serves as a starting point for many of these simulations. nih.govacs.org By simulating the system over microseconds, researchers can observe transitions between different conformational states, such as the opening and closing of the dimer. nih.gov These computational studies have highlighted the role of the charged linker region, a highly flexible segment of the protein, in mediating inter-domain communication. acs.org The charged linker has been observed to form electrostatic interactions with the middle (M) domain of GRP94, a region known to be involved in co-chaperone binding, suggesting a regulatory role for this flexible element. nih.govacs.org
Furthermore, MD simulations have been employed to understand the impact of post-translational modifications, such as N-glycosylation, on the structure and dynamics of GRP94. researchgate.net Superimposition of hundreds of snapshots from MD simulations of unglycosylated, partially glycosylated, and fully glycosylated GRP94 has demonstrated that the presence and extent of glycosylation can alter the conformational ensembles sampled by regions like the ATP-lid. researchgate.net These findings suggest that post-translational modifications can fine-tune the dynamic behavior of GRP94, which may have implications for its function in cellular stress responses and disease states.
The insights gained from MD simulations are not limited to the protein's intrinsic dynamics but also extend to its interactions with inhibitors. By simulating GRP94 in complex with small molecule ligands, researchers can explore the binding modes and mechanisms of action of potential therapeutic agents that target this chaperone. researchgate.net
The detailed findings from these computational studies can be summarized to highlight the specific contributions of MD simulations to our understanding of GRP94.
Table 1: Key Findings from Molecular Dynamics Simulations of GRP94
| Aspect of GRP94 Investigated | Key Findings from MD Simulations | References |
|---|---|---|
| Nucleotide Modulation | The ATP-bound state confers rigidity to the GRP94 dimer. ATP hydrolysis or nucleotide removal increases the mobility of the N-terminal domain and the ATP lid, which is hypothesized to facilitate the chaperone cycle. | nih.govacs.orgacs.org |
| Conformational Dynamics | Large-scale conformational changes, including transitions between open and closed states, are influenced by the nucleotide state. Asymmetric nucleotide occupancy can lead to more compact states. | nih.gov |
| Role of the Charged Linker | The highly flexible charged linker region is involved in inter-domain communication through electrostatic interactions with the M-domain, potentially regulating co-chaperone binding. | nih.govacs.org |
| Impact of N-glycosylation | The presence and pattern of N-glycosylation alter the conformational space sampled by key regions like the ATP-lid, suggesting a mechanism for functional modulation. | researchgate.net |
| Inhibitor Interactions | MD simulations can elucidate the binding modes of small molecule inhibitors, providing a basis for rational drug design targeting GRP94. | researchgate.net |
Table 2: Simulation Parameters and Systems for GRP94 Dynamics Studies
| Simulation System | Force Field | Simulation Time | Key Observations | References |
|---|---|---|---|---|
| GRP94 Dimer (ATP-bound) | Not specified | 1 microsecond | Increased rigidity, suppressed interdomain communication. | nih.govacs.org |
| GRP94 Dimer (ADP-Pi-bound) | Not specified | 1 microsecond | Enhanced mobility of the N-terminal domain and ATP lid. | nih.govacs.org |
| GRP94 Dimer (Apo) | Not specified | 1 microsecond | Enhanced mobility of the N-terminal domain and ATP lid. | nih.govacs.org |
| GRP94 Dimer (Asymmetric ATP/ADP-Pi) | Not specified | 1 microsecond | Identification of a more compact conformational state. | nih.gov |
| Glycosylated GRP94 with PU-WS13 | Not specified | Not specified | N-glycosylation alters the conformational ensemble of the ATP-lid. | researchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of Remaining Molecular Mechanisms
Despite its identified role in forming beaded filaments, the precise molecular mechanisms by which Filensin (CP94) contributes to the unique properties of lens fiber cells are not yet fully elucidated. Research indicates that Filensin is an obligate assembly partner for CP49, and their co-assembly is necessary for beaded filament formation. mpg.dearvojournals.org However, the detailed steps of this assembly process, including the specific domains involved and the energy landscape governing their interaction, require further investigation. The exact function of the beaded filament structure itself in the context of lens mechanics, transparency, and long-term stability also needs to be fully defined. arvojournals.org Understanding how Filensin's structure and assembly properties are maintained or altered during lens fiber cell differentiation and aging is another critical area.
Role of Post-Translational Modifications in Regulating CP94 Protein Function
Post-translational modifications (PTMs) are known to significantly influence protein function, stability, and interactions. abcam.com Research has shown that Filensin (CP94), like CP49, undergoes various PTMs, including phosphorylation and proteolytic degradation, particularly with the aging of lens fiber cells. nih.govarvojournals.org Specific phosphorylation sites and truncation sites have been identified. nih.govarvojournals.org However, the precise roles of these different PTMs in regulating Filensin's assembly with CP49, its interaction with other proteins like AQP0, its localization within the fiber cell, and its susceptibility to age-related degradation are not fully understood. Investigating how specific kinases, phosphatases, and proteases target Filensin and how these modifications impact beaded filament structure and function represents a key area for future research. Unusual PTMs like postproteolytic N-acetylation and N-myristoylation of filensin also require further investigation into their functional consequences. nih.govarvojournals.org
Potential as a Molecular Target for Intervention in Lens-Related Conditions (Focus on Pre-Clinical Discovery)
Given that mutations in BFSP1 (CP94/Filensin) are linked to inherited cataracts, and the protein's essential role in maintaining lens transparency, Filensin represents a potential molecular target for therapeutic intervention in lens-related conditions, particularly cataracts. jax.orgusbio.netresearchgate.net Pre-clinical research is needed to explore this potential. This could involve developing strategies to modulate Filensin expression, enhance its stability, prevent its aggregation or degradation, or restore its proper interaction with partner proteins like CP49 and AQP0. arvojournals.org Identifying small molecules or other therapeutic agents that can influence Filensin's behavior in lens fiber cells in pre-clinical models (e.g., in vitro cell cultures, animal models of cataract) is a crucial step. nih.govnih.gov Research into the functional consequences of identified mutations in BFSP1 at the molecular level is also essential for informing targeted therapeutic approaches. nih.gov
Q & A
Q. What is the role of CP94 in Pseudomonas aeruginosa biofilm formation, and how does it differ from its effects on other Gram-negative bacteria?
CP94 exhibits species-specific behavior: it stimulates biofilm formation in P. aeruginosa but inhibits it in E. coli and S. Typhimurium. In P. aeruginosa, CP94 increases attached cell counts by 3-fold (73 ±23 vs. 22 ±7 cells/field; p=0.01) during early biofilm formation . This effect is absent in E. coli BW25113 and S. Typhimurium NTB6, even at similar MIC values (128–512 µg/mL), suggesting a unique interaction with P. aeruginosa-specific transporters or stress-response pathways .
Q. How does CP94 influence iron availability in bacterial systems, and what methodological approaches are used to study this?
CP94 acts as an iron chelator but paradoxically enhances iron uptake in P. aeruginosa biofilms by functioning as a siderophore mimic. Researchers use iron-depleted media (e.g., IMDM) and mutant strains (e.g., P. aeruginosa DDPAO1 lacking endogenous siderophores) to isolate CP94's effects. In DDPAO1, CP94 increases biofilm biomass by 3.5× at 512 µg/mL under iron-limiting conditions, confirming its iron-scavenging role . Quantitative assays like ferrozine-based iron quantification and transcriptomic analysis of iron-regulated genes (e.g., fptA) are recommended .
Q. What experimental models are suitable for studying CP94's dual role in promoting biofilm formation while inhibiting planktonic growth?
Use static biofilm models (e.g., polystyrene microtiter plates) coupled with crystal violet staining for biomass quantification. For planktonic growth, measure optical density (OD600) in liquid cultures. CP94 at 512 µg/mL inhibits P. aeruginosa PAO1 planktonic growth in LB medium but stimulates biofilm formation in the same strain, highlighting concentration- and context-dependent effects .
Advanced Research Questions
Q. How does CP94 synergize with non-iron metals (e.g., Ga<sup>3+</sup> or Cu<sup>2+</sup>) to enhance antimicrobial activity against P. aeruginosa biofilms?
CP94 forms complexes with Ga<sup>3+</sup> or Cu<sup>2+</sup>, acting as a "Trojan horse" to deliver toxic metals into biofilms. In combination with Ga<sup>3+</sup>, CP94 reduces biofilm biomass by 40–60% compared to 20–30% with Ga<sup>3+</sup> alone. This synergy is absent with DFP, another chelator, implying CP94-specific transport via FptA or PiuA pathways . Methodologically, metal uptake can be quantified using inductively coupled plasma mass spectrometry (ICP-MS) in biofilm lysates .
Q. What genetic tools are available to investigate CP94's transport mechanisms in P. aeruginosa?
Knockout mutants of putative transporters (e.g., fptA, piuA) are critical. For example, fptA mutants show reduced Ga<sup>3+</sup> uptake in the presence of CP94, linking FptA to CP94-metal complex transport . Transcriptomic profiling under CP94 exposure can identify upregulated transporters, while lipophilicity assays (logD values: CP94=0.23 vs. DFP=-0.77) explain differential membrane diffusion .
Q. How can researchers resolve contradictions in CP94's biofilm-stimulatory effects across studies?
Discrepancies arise from strain-specific responses and growth conditions. For instance, CP94 stimulates biofilms in P. aeruginosa PAO1 but not in DDPAO1 under iron-replete conditions. Standardize assays by controlling iron availability (e.g., using Chelex-100-treated media) and validate findings across multiple strains .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing CP94's dose-dependent effects on biofilm formation?
Use non-linear regression to model biphasic responses (e.g., stimulation at high concentrations vs. inhibition at lower doses). Pairwise comparisons (t-tests or ANOVA with Tukey post-hoc) are suitable for cell-attachment assays, as in the 4-hour biofilm model where CP94 increased attached cells from 22 ±7 to 73 ±23 (p=0.01) .
Q. How can CP94's efficacy in photodynamic therapy (PDT) be optimized for translational research?
In PDT, CP94 enhances protoporphyrin IX (PpIX) fluorescence by 2× and triples necrosis depth in in vivo models (e.g., rat colon tumors) . Use equimolar CP94:ALA combinations (e.g., 500 µM each) to maximize PpIX accumulation without cytotoxicity. Avoid exceeding 1000 µM CP94, as higher doses reduce fluorescence due to off-target effects .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
